1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of new electronically deficient atropisomeric diphosphine ligand .
Mode of Action
1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can participate in cycloaddition reactions, which could potentially alter the structure and function of its targets.
Pharmacokinetics
The compound’s molecular weight (25900) and its physical properties such as density (1724±006 g/cm3) and boiling point (1685±350 ℃ at 760 mmHg) suggest that it may have certain bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a moderate fire hazard when exposed to heat or flame, and its vapour forms an explosive mixture with air . In addition, it’s recommended to store the compound at 2-8℃ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Diels-Alder Reaction: this compound can undergo Diels-Alder reactions with dienes in the presence of a Lewis acid catalyst.
Major Products Formed:
Arylated Products: In Suzuki-Miyaura coupling, the major products are arylated derivatives of the original compound.
Epoxy Derivatives: Diels-Alder reactions can yield epoxy derivatives, which are useful intermediates in organic synthesis.
Scientific Research Applications
1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is employed in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
- 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness: 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromine, fluorine, and trifluoromethoxy groups on the benzene ring. This arrangement can lead to distinct reactivity patterns and properties compared to other similar compounds. The presence of both bromine and fluorine atoms, along with the electron-withdrawing trifluoromethoxy group, makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJCNJPOHMSPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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